molecular formula C22H25ClFN3O2S B3002078 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216445-53-2

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3002078
CAS No.: 1216445-53-2
M. Wt: 449.97
InChI Key: YSRNCYNUFUDOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl moiety and a 3-morpholinopropyl substituent. The morpholinopropyl group contributes to solubility via its polar tertiary amine, while the 3-methyl substituent on the benzamide may influence steric interactions.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S.ClH/c1-16-4-2-5-17(14-16)21(27)26(9-3-8-25-10-12-28-13-11-25)22-24-19-7-6-18(23)15-20(19)29-22;/h2,4-7,14-15H,3,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRNCYNUFUDOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action would likely depend on the specific context and the targets it interacts with. Given its potential anti-inflammatory activity, one possible effect could be a reduction in inflammation and associated pain.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride, also known as PF-04691502, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound features a unique molecular structure that includes a benzothiazole moiety, a morpholine ring, and a benzamide functional group, contributing to its diverse biological activities.

  • Molecular Formula : C23H30ClFN4OS
  • Molecular Weight : Approximately 514.0 g/mol
  • Structure : The compound's architecture enhances its lipophilicity and biological target interactions, making it suitable for drug development.

Research indicates that this compound exhibits significant anticancer properties. The mechanism of action involves:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating critical signaling pathways, such as AKT and ERK pathways, which are pivotal in cell survival and proliferation .
  • Anti-inflammatory Effects : It also demonstrates anti-inflammatory activity by reducing the expression levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

Assay Type Cell Line Outcome
MTT AssayA431, A549Significant inhibition of cell proliferation
Flow CytometryA431, A549Induction of apoptosis and cell cycle arrest
ELISARAW264.7Decreased IL-6 and TNF-α levels
Scratch Wound Healing AssayA431, A549Reduced cell migration
Western BlotA431, A549Inhibition of AKT and ERK signaling pathways

Case Studies

  • Anticancer Activity : In a study focusing on the anti-tumor effects of benzothiazole derivatives, this compound was highlighted for its ability to significantly reduce the proliferation rates of A431 and A549 cells at concentrations as low as 1 μM .
  • Dual Action in Cancer Therapy : Another research initiative explored the compound's dual role in combating both cancer cell proliferation and inflammation. It was found to effectively lower inflammatory markers while simultaneously promoting apoptosis in tumor cells .

Comparative Analysis with Related Compounds

The structural similarities among benzothiazole derivatives suggest varied biological activities based on specific modifications. Below is a comparison table highlighting key features of related compounds:

Compound Name CAS Number Key Features
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide1217043-05-4Lacks methyl substitution; focuses on morpholine interaction.
4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide1215467-02-9Acetyl group addition alters pharmacokinetics.
3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide19262-68-1Variation in fluorine positioning may affect activity.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by:

  • Benzothiazole moiety : This component is known for its biological activity and contributes to the compound's lipophilicity.
  • Morpholine ring : Enhances the compound's solubility and may influence its pharmacokinetic properties.
  • Benzamide functional group : Plays a crucial role in the compound's interaction with biological targets.

Chemical Formula

  • Molecular Formula : C16H18ClF2N3OS
  • Molecular Weight : Approximately 367.85 g/mol

Anticancer Research

N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride has demonstrated significant anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including Colo205, U937, MCF7, and A549. The mechanism of action involves modulation of p53 pathways and mitochondrial function, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways related to cancer proliferation. This inhibition can disrupt abnormal cell growth and survival mechanisms, highlighting its potential as a therapeutic agent in targeted cancer therapies .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Drug Development

Due to its unique structural features, this compound serves as a valuable building block in the synthesis of more complex molecules. Its versatility makes it significant for developing new materials with specific properties in both medicinal chemistry and materials science .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Apoptosis Induction : Research demonstrated that the compound effectively induces apoptosis in MCF7 breast cancer cells by activating p53 signaling pathways .
  • Kinase Inhibition Study : A detailed investigation revealed that this compound inhibits specific kinases associated with tumor growth, suggesting its utility in targeted cancer therapies .
  • Antimicrobial Efficacy : Preliminary tests indicated that the compound shows promise against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

Substituent Effects on Benzothiazole Ring

  • 6-Fluoro vs. 6-Chloro (): The compound in , N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride, replaces fluorine with chlorine. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine. Fluorine’s electronegativity could improve target binding through stronger dipole interactions .
  • 6-Fluoro vs. Ethoxy groups are prone to oxidative metabolism, whereas fluorine is metabolically inert, favoring the target compound’s stability .

Backbone Modifications: Benzamide vs. Acetamide

  • Compounds in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) use an acetamide backbone instead of benzamide. The benzamide in the target compound likely enhances rigidity and π-π interactions .

Morpholinopropyl vs. Other Amine Substituents

  • Morpholinopropyl vs. Dimethylaminopropyl (): The dimethylaminopropyl group in ’s compound offers basicity (pKa ~8–9) but lacks the oxygen atom in morpholine, reducing hydrogen-bonding capacity. Morpholinopropyl’s cyclic ether oxygen may improve solubility and interaction with polar residues in enzymatic pockets .
  • Morpholinopropyl vs. Piperazine Derivatives (): Piperazine-containing analogues (e.g., 4e in ) have higher basicity and conformational freedom, which could enhance off-target interactions. Morpholine’s constrained ring may improve selectivity .

Physicochemical and Spectral Data

  • Melting Points and Solubility:
    While the target compound’s physical data are unavailable, analogues in (e.g., 4d–4i) are described as solids with melting points >200°C, suggesting high crystallinity. The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to free bases .

  • Spectral Confirmation (): HRMS and NMR data in validate the structural integrity of similar compounds. For the target compound, analogous techniques would confirm the fluorine substituent (via ¹⁹F NMR) and morpholinopropyl integration (via ¹H NMR splitting patterns) .

Research Implications and Gaps

While structural comparisons highlight electronic and steric differences, biological activity data for the target compound and its analogues are absent in the evidence. Future studies should focus on:

  • In vitro assays to compare binding affinities (e.g., kinase panels).
  • ADMET profiling to assess solubility, metabolic stability, and toxicity.
  • Synthetic optimization of substituents (e.g., trifluoromethyl in ) for enhanced potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride?

  • Methodology : The synthesis typically involves coupling a fluorobenzo[d]thiazol-2-amine derivative with a substituted benzoyl chloride. For example, in analogous compounds, reactions are conducted in pyridine with equimolar acyl chlorides, followed by overnight stirring and purification via recrystallization (e.g., methanol) . Hazard analysis and reagent sourcing (e.g., O-benzyl hydroxylamine hydrochloride from Oakwood Chemical) are critical for reproducibility .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation. Key steps include:

  • Growing single crystals via slow evaporation or recrystallization from polar solvents.
  • Analyzing hydrogen bonding (e.g., N–H···N interactions) and packing motifs to validate stability .
  • Supporting data with IR (amide C=O stretches ~1650 cm⁻¹) and NMR (fluorine coupling patterns in ¹⁹F NMR) .

Q. What computational methods are used to predict its electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) with basis sets like B3LYP/6-31G* is employed to:

  • Calculate charge distribution on the fluorobenzo[d]thiazole and morpholine moieties.
  • Simulate reaction pathways (e.g., nucleophilic substitution at the benzamide carbonyl) .
  • Compare results with experimental data to refine computational models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Temporal Analysis : Design longitudinal studies to differentiate short-term vs. long-term effects (e.g., measure activity at 1 week vs. 1 year post-treatment) .
  • Contextual Variables : Control for solvent polarity, pH, and assay conditions (e.g., enzymatic vs. cellular assays) .
  • Statistical Modeling : Use bootstrapping or structural equation modeling to account for confounding factors .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodology :

  • Salt Formation : Hydrochloride salts enhance aqueous solubility and shelf life compared to free bases .
  • Excipient Screening : Co-crystallize with polymers (e.g., PEG) to reduce hydrolysis of the morpholine ring .
  • Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .

Q. How can derivatives be designed to enhance target selectivity while minimizing off-target effects?

  • Methodology :

  • Scaffold Hopping : Replace the 3-methylbenzamide group with bioisosteres (e.g., trifluoromethyl or methoxy groups) to modulate lipophilicity .
  • SAR Studies : Synthesize analogs with varied substituents on the morpholine ring (e.g., 3-bromophenyl or pyrazine derivatives) and test against kinase panels .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target vs. homologous proteins (e.g., EGFR vs. HER2) .

Data Contradiction Analysis

Q. Why do some studies report high in vitro potency but low in vivo efficacy for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Poor absorption or rapid metabolism (e.g., cytochrome P450-mediated) may explain discrepancies .
  • Metabolite Identification : Use LC-MS to detect inactive metabolites (e.g., hydroxylated morpholine derivatives) .
  • Formulation Optimization : Test nanoemulsions or liposomes to improve blood-brain barrier penetration if targeting CNS disorders .

Q. How should researchers address conflicting DFT predictions about the compound’s reactive sites?

  • Methodology :

  • Multi-Method Validation : Compare DFT results with ab initio (MP2) or semi-empirical (AM1) methods.
  • Experimental Cross-Check : Perform electrophilic substitution reactions (e.g., bromination) to confirm computationally predicted reactive positions .
  • Basis Set Selection : Use larger basis sets (e.g., 6-311++G**) to improve accuracy for fluorine and sulfur atoms .

Tables

Table 1 : Key Synthetic Parameters for Analogous Compounds

ParameterExample from LiteratureRelevance to Target Compound
SolventPyridine Facilitates acylation reactions.
PurificationRecrystallization (MeOH) Ensures high-purity crystalline product.
Reaction Time12–24 hours Optimizes yield for slow reactions.

Table 2 : Common Computational Methods and Applications

MethodApplicationReference
DFT (B3LYP/6-31G*)Charge distribution analysis
Molecular DockingKinase selectivity prediction
MD SimulationsStability in aqueous environments

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.